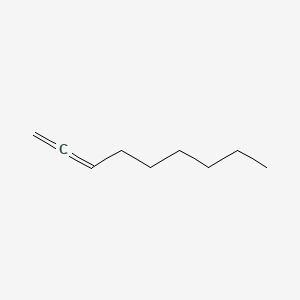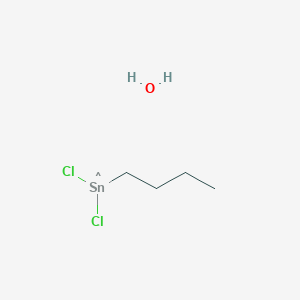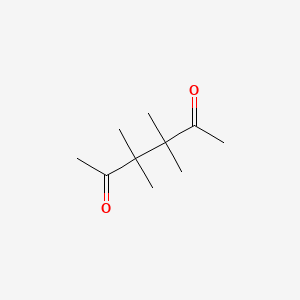![molecular formula C17H24ClN B14712558 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine CAS No. 22905-02-8](/img/structure/B14712558.png)
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is a chemical compound belonging to the class of arylcyclohexylamines It is characterized by a cyclohexyl ring substituted with a 4-chlorophenyl group and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine typically involves the reaction of 4-chlorobenzyl chloride with cyclohexylmagnesium bromide, followed by the addition of piperidine. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The process involves:
Formation of Grignard Reagent: Cyclohexylmagnesium bromide is prepared by reacting cyclohexyl bromide with magnesium in anhydrous ether.
Nucleophilic Substitution: The Grignard reagent reacts with 4-chlorobenzyl chloride to form 1-(4-chlorophenyl)cyclohexane.
Addition of Piperidine: The final step involves the addition of piperidine to the intermediate product to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher efficiency and yield, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 1-[1-(4-Chlorophenyl)cyclohexyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
1-[1-(4-Chlorophenyl)cyclohexyl]piperidine is part of the arylcyclohexylamine family, which includes compounds like phencyclidine (PCP) and ketamine. Compared to these compounds, this compound exhibits unique properties:
Phencyclidine (PCP): Similar in structure but with different substituents, leading to variations in pharmacological effects.
Ketamine: Another NMDA receptor antagonist with a different substitution pattern, resulting in distinct therapeutic applications.
Comparación Con Compuestos Similares
- Phencyclidine (PCP)
- Ketamine
- 1-[1-(3-Chlorophenyl)cyclohexyl]piperidine
- 1-[1-(4-Methylphenyl)cyclohexyl]piperidine
Propiedades
Número CAS |
22905-02-8 |
|---|---|
Fórmula molecular |
C17H24ClN |
Peso molecular |
277.8 g/mol |
Nombre IUPAC |
1-[1-(4-chlorophenyl)cyclohexyl]piperidine |
InChI |
InChI=1S/C17H24ClN/c18-16-9-7-15(8-10-16)17(11-3-1-4-12-17)19-13-5-2-6-14-19/h7-10H,1-6,11-14H2 |
Clave InChI |
GEAGGQGHNGZQCC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















